4-Chloro-3-formylpyrazole
Overview
Description
4-Chloro-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H3ClN2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
4-Chloro-1h-pyrazole-3-carbaldehyde, also known as 5-chloropyrazole-4-carboxaldehyde, is a key intermediate in the synthesis of a variety of heterocyclic systems . These compounds are valuable moieties of bioactive compounds showing antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Mode of Action
The mode of action of 4-Chloro-1h-pyrazole-3-carbaldehyde is primarily through its interaction with its targets. It is used as an intermediate in the synthesis of various heterocyclic compounds . The most versatile and economical method involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-1h-pyrazole-3-carbaldehyde are primarily those involved in the synthesis of heterocyclic compounds. These compounds are important intermediates for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.64 cm/s .
Result of Action
The result of the action of 4-Chloro-1h-pyrazole-3-carbaldehyde is the synthesis of a variety of heterocyclic compounds. These compounds have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Action Environment
The action environment of 4-Chloro-1h-pyrazole-3-carbaldehyde can influence its action, efficacy, and stability. For example, in a study of mild steel corrosion in an aggressive acidic environment, the protection efficiency of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods
In an industrial setting, the synthesis of 4-chloro-1H-pyrazole-3-carbaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Chloro-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Chloro-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds[][3].
Biology: It is used in the development of bioactive molecules with potential therapeutic properties[][3].
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases[][3].
Industry: It is used in the production of agrochemicals and materials with specific properties[][3].
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
4-Chloro-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMSYLXHJLALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375487 | |
Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623570-54-7 | |
Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-formylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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